N'-(1-Methylethylidene)nicotinohydrazide
Description
N'-(1-Methylethylidene)nicotinohydrazide is a nicotinohydrazide derivative characterized by a hydrazone linkage between the pyridine ring of nicotinic acid and a 1-methylethylidene group. This compound belongs to the broader class of Schiff bases, which are widely studied for their structural versatility, non-linear optical properties, and biological activities, including antimicrobial and antitumor effects . The molecule’s planar configuration, stabilized by intramolecular hydrogen bonding (e.g., O—H⋯N), enhances its ability to form coordination complexes with transition metals, making it relevant in materials science and medicinal chemistry .
Properties
CAS No. |
4226-39-5 |
|---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.2 g/mol |
IUPAC Name |
N-(propan-2-ylideneamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H11N3O/c1-7(2)11-12-9(13)8-4-3-5-10-6-8/h3-6H,1-2H3,(H,12,13) |
InChI Key |
OSHKFBRELFAFDX-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C |
Other CAS No. |
4226-39-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Nicotinohydrazide Derivatives
Nicotinohydrazide derivatives exhibit structural and functional diversity depending on substituents and hybridization. Below is a detailed comparison with key analogues:
Structural and Crystallographic Comparisons
- Planarity: The title compound’s near-planar structure (dihedral angle ~0.74°) contrasts with N'-(2-hydroxybenzylidene)nicotinohydrazide, where dihedral angles range from 4.2° to 12.8°, reducing conjugation efficiency .
- Coordination Behavior : Unlike Zn(II) or Pb(II) complexes of pyridyl-substituted analogues , the title compound’s coordination chemistry remains underexplored but is predicted to favor planar metal interactions due to its rigidity.
Spectroscopic and Electronic Properties
- FT-IR: The title compound’s carbonyl (C=O) stretch at ~1650 cm⁻¹ aligns with N'-(thiophen-2-ylmethylene)nicotinohydrazide but downshifts in metal complexes due to coordination .
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